molecular formula C15H26O4 B15061697 1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, (2S,4R,5S)-

1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, (2S,4R,5S)-

Cat. No.: B15061697
M. Wt: 270.36 g/mol
InChI Key: LOPJFIFUXMZFHV-OBJOEFQTSA-N
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Description

This compound is a stereochemically defined derivative of 1,3-dioxane-4-carboxaldehyde, featuring a tert-butyl (2-(1,1-dimethylethyl)) group, a hexyl chain at position 5, and a ketone (6-oxo) substituent. Its stereochemistry is specified as (2S,4R,5S), which influences its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(2S,4R,5S)-2-tert-butyl-5-hexyl-6-oxo-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C15H26O4/c1-5-6-7-8-9-11-12(10-16)18-14(15(2,3)4)19-13(11)17/h10-12,14H,5-9H2,1-4H3/t11-,12-,14-/m0/s1

InChI Key

LOPJFIFUXMZFHV-OBJOEFQTSA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](O[C@@H](OC1=O)C(C)(C)C)C=O

Canonical SMILES

CCCCCCC1C(OC(OC1=O)C(C)(C)C)C=O

Origin of Product

United States

Biological Activity

1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, commonly referred to as a dioxane derivative, is a compound of interest due to its potential biological activities. This article explores its antimicrobial and anticancer properties, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxane ring structure with specific substituents that influence its biological activity. The stereochemistry at the C2, C4, and C5 positions contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of dioxane derivatives against various bacterial strains. For instance:

  • Tested Strains : The compound was evaluated against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Bacillus cereus.
  • Minimum Inhibitory Concentrations (MICs) : The MIC values ranged significantly depending on the strain. For example, one derivative exhibited an MIC of 12.4 μM against E. coli .

Table 1: Antimicrobial Activity of Dioxane Derivatives

CompoundBacterial StrainMIC (μM)
1fE. coli12.4
3eBacillus subtilis15.0
3hStaphylococcus aureus18.5

Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines including HeLa (cervical cancer), K562 (leukemia), and A549 (lung cancer). Notable findings include:

  • Cytotoxicity : The compound showed significant cytotoxicity with IC50 values of 15.7 μM for HeLa cells, indicating a promising therapeutic potential .
  • Selectivity Index : The selectivity index for the most active derivatives was calculated, showing values such as 4.8 for HeLa cells and 4.3 for A549 cells .

Table 2: Anticancer Activity of Dioxane Derivatives

Cell LineIC50 (μM)Selectivity Index
HeLa15.74.8
K56220.8-
A54921.84.3

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding affinities of the dioxane derivatives to key biological targets such as DNA and topoisomerases.

  • Binding Affinities : Compounds showed strong binding affinities to E. coli Gyrase B and topoisomerase II beta, suggesting mechanisms through which these compounds exert their antimicrobial and anticancer effects .

Case Studies

A significant study involved the exposure of BDF-1 mice to various concentrations of a related compound, 1,4-Dioxane (a structural analog), revealing insights into its hepatotoxicity and potential carcinogenic effects. Key findings included:

  • DNA Damage : Increased levels of H2AXγ-positive hepatocytes indicated DNA double-strand breaks following exposure .
  • Histopathological Changes : Mice exhibited signs of liver damage and increased incidence of hepatocellular carcinoma at higher doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to three analogs from the evidence:

Compound Name CAS No. Molecular Formula Key Substituents Stereochemistry
1,3-Dioxane-4-carboxaldehyde, 2-(1,1-dimethylethyl)-5-hexyl-6-oxo-, (2S,4R,5S)- Not Provided Likely C₁₆H₂₈O₄ tert-butyl, hexyl, oxo Defined (2S,4R,5S)
1,3-Dioxane-4-carboxaldehyde, 5-hydroxy-2-phenyl- 6195-62-6 C₁₁H₁₂O₄ Phenyl, hydroxy Not specified
1,3-Dioxane-4-carboxaldehyde, 6-hexyl-2,2-dimethyl-, trans- 150968-97-1 C₁₃H₂₄O₃ Hexyl, dimethyl Trans configuration

Key Observations :

  • Hydrophobicity : The hexyl and tert-butyl groups in the target compound enhance lipophilicity compared to the phenyl/hydroxy analog (C₁₁H₁₂O₄), which may exhibit higher solubility in polar solvents .
  • Reactivity : The 6-oxo group introduces electrophilic character, distinguishing it from the 5-hydroxy analog (6195-62-6) and the dimethyl analog (150968-97-1), which lack ketone functionality .
Physicochemical Properties (Inferred)
Property Target Compound 5-Hydroxy-2-phenyl- (6195-62-6) 6-Hexyl-2,2-dimethyl- (150968-97-1)
Molecular Weight ~284.4 g/mol (estimated) 208.21 g/mol 228.33 g/mol
Polarity Moderate (oxo, carboxaldehyde) High (hydroxy, phenyl) Low (dimethyl, hexyl)
Likely Stability Sensitive to nucleophiles Prone to oxidation (hydroxy) Stable (alkyl substituents)

Notes:

  • The hexyl chain in the target compound and 150968-97-1 may reduce aqueous solubility compared to the phenyl analog .
  • The tert-butyl group in the target compound could confer steric hindrance, affecting reaction kinetics in synthetic pathways .

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